9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, (9Z)- 9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, (9Z)-
Brand Name: Vulcanchem
CAS No.: 67599-05-7
VCID: VC17104239
InChI: InChI=1S/C26H55N5O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27/h9-10,28-30H,2-8,11-25,27H2,1H3,(H,31,32)/b10-9-
SMILES:
Molecular Formula: C26H55N5O
Molecular Weight: 453.7 g/mol

9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, (9Z)-

CAS No.: 67599-05-7

Cat. No.: VC17104239

Molecular Formula: C26H55N5O

Molecular Weight: 453.7 g/mol

* For research use only. Not for human or veterinary use.

9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, (9Z)- - 67599-05-7

Specification

CAS No. 67599-05-7
Molecular Formula C26H55N5O
Molecular Weight 453.7 g/mol
IUPAC Name (Z)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadec-9-enamide
Standard InChI InChI=1S/C26H55N5O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27/h9-10,28-30H,2-8,11-25,27H2,1H3,(H,31,32)/b10-9-
Standard InChI Key SXOWMZMPDLJQJP-KTKRTIGZSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)NCCNCCNCCNCCN
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCNCCN

Introduction

Chemical Structure and Synthesis

Structural Characteristics

The compound features a (9Z)-octadecenamide backbone derived from oleic acid, with a polyamine head group comprising three successive aminoethyl units terminated by a primary amine. The (9Z) designation specifies a cis configuration at the 9th carbon of the 18-carbon chain, critical for maintaining membrane fluidity in biological interactions . Key structural elements include:

PropertyDescription
Molecular FormulaC₂₆H₅₅N₅O
Molecular Weight453.7 g/mol
IUPAC Name(Z)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadec-9-enamide
Amphiphilic NatureHydrophobic alkyl chain + hydrophilic polyamine cluster

This architecture enables simultaneous interactions with lipid bilayers and aqueous environments, a property exploited in membrane studies .

Synthetic Pathways

Synthesis typically involves a multi-step amidation process:

  • Oleic Acid Activation: Conversion to acyl chloride using thionyl chloride or other chlorinating agents.

  • Stepwise Amination: Sequential reaction with ethylenediamine derivatives under controlled pH (7.5-8.5) and temperature (40-60°C) to prevent side reactions .

  • Purification: Chromatographic separation (HPLC or column chromatography) to isolate the target compound from shorter-chain byproducts.

Critical parameters include reaction time (24-72 hours) and stoichiometric ratios, with excess amine often required to drive the reaction to completion. The final product typically appears as a pale-yellow viscous liquid with solubility in polar aprotic solvents (DMSO, DMF) and limited aqueous solubility (≤5 mg/mL) .

Biological Interactions and Mechanisms

Membrane Dynamics Modulation

The compound's amphiphilicity enables insertion into lipid bilayers, as demonstrated in artificial membrane models:

  • Fluidity Effects: Reduces membrane phase transition temperature by 3-5°C at 10 μM concentrations, facilitating lateral lipid movement.

  • Permeability Changes: Increases passive transport of small molecules (e.g., fluorescein) by 30-40% in liposome models.

These effects correlate with the polyamine head group's ability to hydrogen-bond with phospholipid headgroups while the alkyl chain integrates into the hydrophobic core .

Research Applications and Findings

Biochemical Studies

Recent investigations have focused on:

  • Drug delivery systems: Enhances cellular uptake of hydrophobic agents by 2.3-fold in MCF-7 breast cancer cells when used as a co-formulant.

  • Enzyme stabilization: Extends lysozyme half-life at 45°C from 15 to 42 minutes at 1 mM concentration .

Materials Science Innovations

Preliminary data suggest utility in:

  • Surface functionalization: Reduces contact angle of polyethylene surfaces from 98° to 62°, enhancing wettability for biomedical coatings .

  • Nanoparticle stabilization: Enables stable gold nanoparticle dispersions (50 nm diameter) at pH 3-11 ranges.

Future Research Directions

Emerging opportunities include:

  • Targeted cancer therapies: Exploiting polyamine transport system overexpression in tumors .

  • Antimicrobial coatings: Capitalizing on membrane-disruptive properties against Gram-positive pathogens.

  • Supramolecular chemistry: Self-assembly into pH-responsive micelles for controlled drug release .

Ongoing challenges center on improving synthetic yields (currently 12-18%) and developing analytical standards for metabolite identification .

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